1-(4-Bromo-3-fluorophenyl)-1-butanone
Description
Properties
CAS No. |
343564-57-8 |
|---|---|
Molecular Formula |
C10H10BrFO |
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 |
InChI Key |
HWQXDKZINGHYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)propan-2-one (CAS 1376059-63-0)
- Structure: Propanone chain (C=O at position 1) with bromine (4th) and fluorine (3rd) on the phenyl ring.
- Molecular Weight : 231.06 g/mol.
- Key Differences: Shorter ketone chain (propanone vs. The propanone structure may limit its utility in reactions requiring longer alkyl chains for stability or specific binding interactions .
4′-Bromobutyrophenone (1-(4-Bromophenyl)-1-butanone, CAS 4981-64-0)
1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3)
- Structure : Fluorine at the ortho (2nd) position instead of meta.
- Molecular Weight : 231.06 g/mol.
- This positional isomerism can significantly affect binding affinity in drug-receptor interactions .
Functional Group Variations
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5)
- Structure: Trifluoroethanone group (CF₃-C=O) instead of butanone.
- Molecular Weight : 265.02 g/mol.
- Key Differences : The trifluoromethyl group increases electronegativity, enhancing resistance to oxidative metabolism. This makes the compound more stable in biological environments but may reduce reactivity in nucleophilic additions due to strong electron withdrawal .
1-(2-Bromo-3-pyridinyl)-1-butanone (CAS 123534-59-8)
- Structure : Pyridinyl ring replaces the phenyl ring, with bromine at the 2nd position.
- Molecular Weight : 228.09 g/mol.
- Key Differences : The nitrogen in the pyridinyl ring improves solubility in aqueous media and enables coordination with metal catalysts. However, the basicity of the pyridine nitrogen may complicate reactions under acidic conditions .
Comparison with Nitrosamine Derivatives (NNK, CAS 64091-91-4)
- Structure: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
- Key Differences: NNK’s nitrosamino group and pyridyl substitution make it a potent carcinogen, whereas 1-(4-Bromo-3-fluorophenyl)-1-butanone lacks these moieties. NNK undergoes metabolic activation via α-hydroxylation to form DNA adducts, a pathway less relevant to the bromo-fluoro analog .
Preparation Methods
Oxidation to Benzoic Acid
4-Bromo-3-fluorotoluene undergoes oxidation using potassium permanganate (KMnO₄) under acidic conditions to yield 4-bromo-3-fluorobenzoic acid. This step generates manganese dioxide (MnO₂) as a byproduct, complicating purification.
Reaction Conditions :
-
Oxidizing Agent : KMnO₄ (3 mol equiv)
-
Solvent : Water/H₂SO₄
-
Temperature : Reflux (~100°C)
-
Yield : ~70–75%
Formation of Weinreb Amide
The benzoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine (DMHA) and a coupling agent like thionyl chloride (SOCl₂).
Reaction Conditions :
-
Coupling Agent : SOCl₂ (1.2 mol equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Yield : ~85–90%
Grignard Addition to Form Ketone
The Weinreb amide reacts with a propyl Grignard reagent (e.g., CH₃CH₂CH₂MgBr) to form 1-(4-bromo-3-fluorophenyl)-1-butanone.
Reaction Conditions :
-
Grignard Reagent : Propyl magnesium bromide (1.5 mol equiv)
-
Solvent : THF
-
Temperature : −78°C to room temperature
-
Yield : ~65–70%
Limitations :
-
Multi-step process with cumulative yield <50%.
-
MnO₂ byproduct complicates work-up.
Improved Method via Aryl Iodide and Direct Coupling
A patent (CN102372618A) describes a streamlined approach using 4-bromo-3-fluoroiodobenzene, avoiding oxidation steps.
Grignard Reagent Preparation
4-Bromo-3-fluoroiodobenzene reacts with sec-propyl magnesium bromide to form an aryl Grignard intermediate.
Reaction Conditions :
-
Grignard Reagent : sec-C₃H₇MgBr (1.2 mol equiv)
-
Solvent : THF or diethyl ether
-
Temperature : 0°C
-
Reaction Time : 1 hour
Reaction with Weinreb Amide
The aryl Grignard reacts with the Weinreb amide of acetic acid to directly form the ketone.
Reaction Conditions :
-
Weinreb Amide : Acetic acid-derived (1.0 mol equiv)
-
Solvent : THF
-
Temperature : −70°C to room temperature
-
Yield : ~80–85%
Advantages :
-
Eliminates oxidation and halogenation steps.
-
Higher overall yield (~80% vs. <50% in traditional method).
Comparative Analysis of Methods
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Steps | 4 | 2 |
| Overall Yield | 45–50% | 80–85% |
| Byproducts | MnO₂, halides | Minimal |
| Scalability | Limited | High |
| Cost | Moderate | Low |
Alternative Approaches and Considerations
Friedel-Crafts Acylation
While Friedel-Crafts acylation is a classical ketone synthesis method, its applicability here is limited due to the deactivating nature of bromo and fluoro substituents on the benzene ring. These groups reduce electrophilic reactivity, necessitating harsh conditions or directing groups.
Nitrile Hydrolysis Pathway
Aryl Grignard reagents (e.g., 4-bromo-3-fluorophenyl magnesium bromide) can react with butyronitrile, followed by acidic hydrolysis to yield the ketone. However, this method suffers from low regioselectivity and requires stringent anhydrous conditions.
Reaction Conditions :
-
Nitrile : Butyronitrile (1.2 mol equiv)
-
Acid Work-Up : HCl (6M)
-
Yield : ~50–55%
Industrial and Environmental Considerations
The improved method (Section 2) is favored industrially due to:
-
Reduced Waste : Avoids MnO₂ byproducts.
-
Solvent Recovery : THF and ether are recyclable.
-
Energy Efficiency : Shorter reaction times and lower temperatures.
Q & A
Q. What are the standard synthetic routes for 1-(4-Bromo-3-fluorophenyl)-1-butanone, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves halogen-directed coupling or Friedel-Crafts acylation. For example:
- Friedel-Crafts Acylation : Reacting 4-bromo-3-fluorobenzene with butanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C yields the ketone. Solvents like dichloromethane or nitrobenzene are used .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of bromofluorobenzene derivatives with pre-functionalized ketone precursors may be employed for regioselective synthesis .
Key Conditions : Temperature control (<10°C for exothermic steps), anhydrous solvents, and inert atmospheres (N₂/Ar) are critical to minimize side reactions.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.8 ppm, split due to Br/F substituents) and ketone carbonyl resonance (δ ~2.8 ppm for butanone CH₂ groups). ¹³C NMR confirms the carbonyl carbon at δ ~210 ppm .
- X-ray Crystallography : Used to resolve crystal packing and confirm substituent positions, as demonstrated in related bromophenyl ketone structures .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected at m/z 258.99) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges in bromo-fluorophenyl ketone synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media:
- Meta-Fluorine Directing : The fluorine atom at the 3-position directs electrophilic substitution to the para position. Competitive bromination at ortho positions can be mitigated using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites .
- Catalytic Systems : Pd-catalyzed C–H activation in trifluoromethylbenzene solvents enhances para-selectivity (yields >85% in optimized protocols) .
Q. How do substituents (Br, F) influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : Substituent effects were analyzed via comparative kinetic studies (Table 1):
Q. What methodologies are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination). Pre-incubate the compound with enzyme solutions in PBS (pH 7.4) at 37°C for 30 min before adding substrates .
- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM). IC₅₀ values <10 µM suggest therapeutic potential .
- Molecular Docking : Simulations (AutoDock Vina) model interactions with target proteins (e.g., PARP-1), highlighting halogen bonding between Br/F and Arg/Lys residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
